tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-[3-(3-nitrophenyl)ureido]piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H24N4O5 . It has an average mass of 364.396 Da and a monoisotopic mass of 364.174683 Da .
Molecular Structure Analysis
The molecule contains a total of 51 bonds. There are 27 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), 1 urea (-thio) derivative(s), and 1 nitro group(s) (aromatic) .Scientific Research Applications
Synthesis and Characterization
- Research has focused on synthesizing and characterizing related piperidine derivatives, highlighting their importance as intermediates in the synthesis of biologically active compounds. For example, "tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate" was synthesized with a yield of 52%, demonstrating the utility of such compounds in creating benzimidazole compounds with potential biological activities (Liu Ya-hu, 2010).
Crystallographic and Computational Analysis
- Studies involving similar compounds, such as "tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate," have utilized crystallographic and conformational analysis alongside density functional theory (DFT) calculations. These analyses provide insights into the stability of molecular structures and molecular conformations, contributing to the understanding of their chemical and physical properties (Zhi-Ping Yang et al., 2021).
Synthetic Utility
- Piperidine derivatives, such as "tert-butyl 4-oxopiperidine-1-carboxylate," have been utilized as synthons for the preparation of diverse piperidine derivatives, underscoring their significance in synthetic chemistry. These compounds serve as versatile intermediates for the development of various piperidine-based chemical entities (A. I. Moskalenko & V. Boev, 2014).
Intermediate for Biologically Active Compounds
- Some tert-butyl piperidine carboxylates have been identified as key intermediates in the synthesis of crizotinib, a clinically approved anticancer drug, highlighting the critical role of such compounds in drug development processes (D. Kong et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-[(3-nitrophenyl)carbamoylamino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-17(2,3)26-16(23)20-9-7-12(8-10-20)18-15(22)19-13-5-4-6-14(11-13)21(24)25/h4-6,11-12H,7-10H2,1-3H3,(H2,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMFEVAIHLTMAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129793 | |
Record name | 1,1-Dimethylethyl 4-[[[(3-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-27-4 | |
Record name | 1,1-Dimethylethyl 4-[[[(3-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[[(3-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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